N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-4-24-16-10-13(6-8-17(16)27-11-20(2,3)19(24)26)23-18(25)12-5-7-14(21)15(22)9-12/h5-10H,4,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFGHISIBBETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C21H26N2O5 |
| Molecular Weight | 418.50654 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NC(=O)Cc1ccc(F)cc1)cc23 |
| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |
Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit squalene synthase and farnesyl diphosphate synthase with IC50 values ranging from nanomolar to micromolar concentrations .
- Antiproliferative Effects : Preliminary studies suggest that this compound may have antiproliferative effects on certain cancer cell lines. For example, compounds with similar structural features have been reported to induce apoptosis in cancer cells by interfering with mitochondrial function .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of oxazepine compounds can significantly reduce cell viability in various cancer cell lines. One study reported an IC50 value of approximately 0.67 µM for a related compound against a breast cancer cell line .
- Inflammatory Disorders : The compound is currently being investigated in phase II clinical trials for its potential efficacy in treating chronic inflammatory diseases such as ulcerative colitis and psoriasis. The trials are assessing the pharmacokinetics and safety profile of the compound .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Binding Affinity : The oxazepine pharmacophore has shown promising binding affinity towards specific protein targets involved in inflammatory and cancer pathways. For instance, one study indicated a binding affinity with an IC50 value of 1.0 nM towards RIPK1 .
- Solubility and Bioavailability : The compound exhibits good solubility (~450 μM at pH 7.4), which is crucial for its bioavailability and therapeutic potential .
Q & A
Q. What are the optimized synthetic routes for this compound?
The synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core followed by introducing substituents. Key steps include:
- Core formation : Cyclization of precursors (e.g., aminophenols with ketones) under acidic or basic conditions.
- Substituent introduction : Amide coupling using 3,4-difluorobenzoyl chloride with the core amine group, often mediated by coupling agents like EDCI or HOBt.
- Purification : Chromatography (HPLC or column) or recrystallization to achieve >95% purity . Example protocol: React 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-amine with 3,4-difluorobenzoyl chloride in anhydrous DCM, using triethylamine as a base.
Q. How is the molecular structure characterized?
- NMR spectroscopy : H and C NMR confirm substituent positions and core integrity. For example, the ethyl group at position 5 shows a triplet (~1.2 ppm) and quartet (~3.4 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHFNO) with a monoisotopic mass of 374.1442 .
- X-ray crystallography : SHELX software refines crystallographic data to resolve bond angles and stereochemistry .
Q. What functional groups dictate reactivity?
- The oxazepine core enables hydrogen bonding with biological targets.
- 3,4-Difluorobenzamide : Electron-withdrawing fluorine atoms enhance electrophilicity, influencing nucleophilic substitution or cross-coupling reactions .
- Ethyl and dimethyl groups : Steric effects may hinder access to the oxazepine ring’s reactive sites .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the benzoxazepine core.
- Temperature : Higher temperatures (~80°C) accelerate ring closure but risk side reactions (e.g., oxidation).
- Catalysts : Palladium catalysts enable Suzuki-Miyaura coupling for late-stage functionalization of the aryl fluoride groups .
Q. What computational methods predict binding affinity with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) by aligning the benzamide moiety in hydrophobic pockets.
- MD simulations : GROMACS assesses stability of ligand-protein complexes, highlighting key residues (e.g., Tyr-123) for hydrogen bonding .
- QSAR models : Correlate substituent electronegativity (fluorine position) with inhibitory activity .
Q. How to resolve discrepancies in crystallographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
